molecular formula C7H6BrF3N2O2 B2496070 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1946818-08-1

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2496070
CAS No.: 1946818-08-1
M. Wt: 287.036
InChI Key: QFMJQBKATCYOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: is a chemical compound with the molecular formula C7H5BrF3N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoropropyl bromide and 1H-pyrazole-4-carboxylic acid.

    Reaction Conditions: The bromination of 1H-pyrazole-4-carboxylic acid is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles.

    Coupling Reactions: Products include biaryl or alkyl-aryl pyrazoles.

Scientific Research Applications

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde functional group instead of a carboxylic acid.

    3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: A simpler derivative without the carboxylic acid group.

Uniqueness

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both bromine and trifluoropropyl groups, which impart distinct chemical reactivity and biological activity. Its carboxylic acid functional group also allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.

Properties

IUPAC Name

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c8-5-4(6(14)15)3-13(12-5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMJQBKATCYOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.